

A Comprehensive Technical Guide to the Physical and Chemical Properties of Linuron-d6

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Compound of Interest

Compound Name: *Linuron-d6*

Cat. No.: *B588714*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical and chemical properties, analytical methodologies, and metabolic pathways of **Linuron-d6**. The information is curated for professionals in research and development who require precise and reliable data for their work. **Linuron-d6** is the deuterated form of Linuron, a phenylurea herbicide.^[1] It is widely used as an internal standard in analytical and pharmacokinetic research due to the stability of its deuterium labels, which allows for accurate quantification in mass spectrometry and liquid chromatography.^[2]

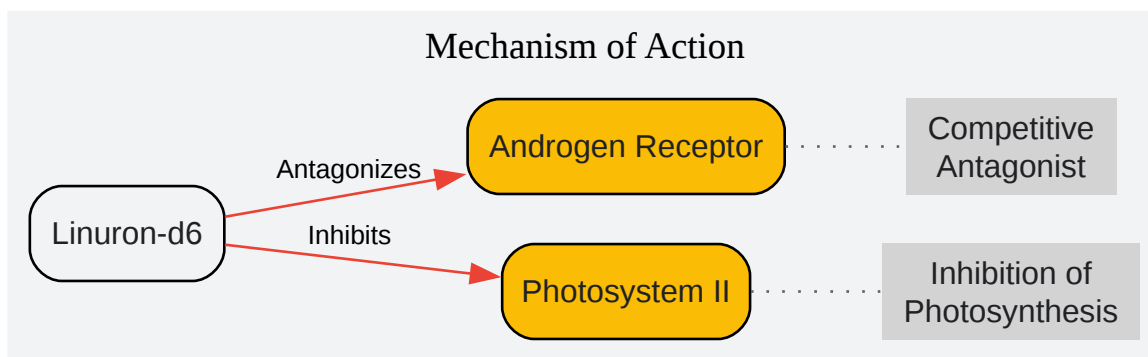
Core Physical and Chemical Properties

The fundamental properties of **Linuron-d6** are summarized below. This data is essential for understanding its behavior in various experimental and environmental settings.

| Property | Value | Source(s) |
|-----------------------|--------------------------------------------------------------------------------------------|-----------|
| IUPAC Name | 3-(3,4-dichlorophenyl)-1-(trideuteriomethoxy)-1-(trideuteriomethyl)urea | [2][3] |
| Synonyms | Linuron D6 (methyl D3 methoxy D3), Afalon-d6, Lorox-d6, Methoxydiuron-d6 | [3] |
| CAS Number | 1219804-76-8 | |
| Molecular Formula | C ₉ H ₄ D ₆ Cl ₂ N ₂ O ₂ | |
| Molecular Weight | 255.13 g/mol | |
| Physical State | Solid, Crystalline | |
| Color | White to off-white | |
| Melting Point | 93 - 94 °C | |
| Water Solubility | 75 mg/L | |
| Partition Coefficient | log Pow: 3.2 | |
| Isotopic Enrichment | ≥ 98 atom % D | |
| Storage Conditions | Store at room temperature. Stable under recommended conditions. | |

Mechanism of Action & Biological Interactions

Linuron acts primarily by inhibiting photosynthesis in susceptible plants by disrupting electron transport in photosystem II. It is also recognized as an endocrine disruptor, functioning as a competitive androgen receptor (AR) antagonist with a K_i of 100 μ M. Its metabolite, 3,4-dichloroaniline (DCA), is considered more toxic than the parent compound. Both Linuron and DCA are neurotoxic and can cross the blood-brain barrier.



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Fig 1. Dual mechanism of action for Linuron.

Experimental Protocols: Analytical Determination in Soil

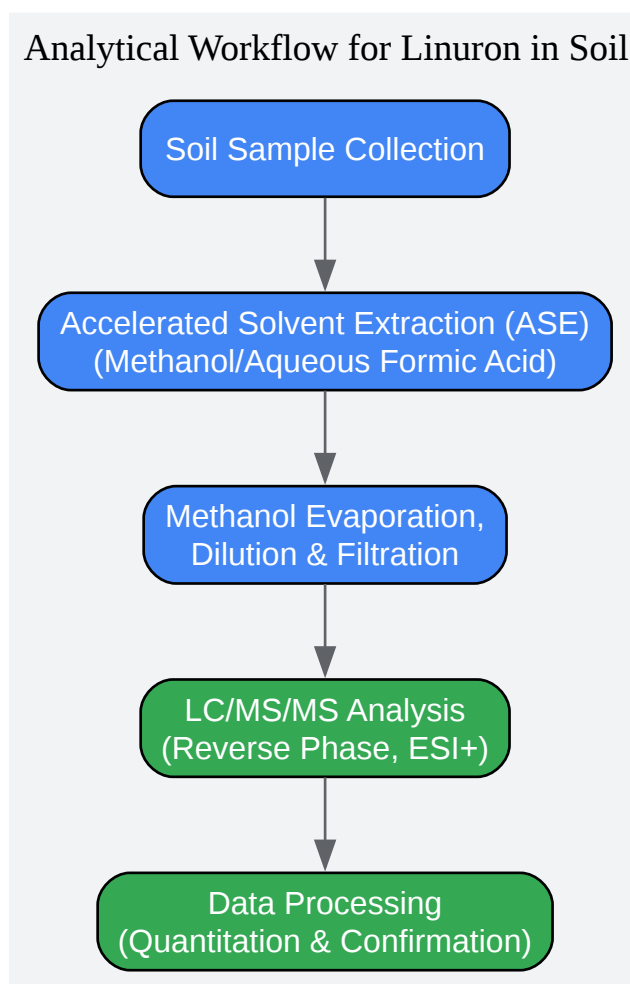
A validated analytical method exists for the determination of Linuron, its non-deuterated counterpart Diuron, and their relevant metabolites in soil. This method is designed to support field studies and has been validated across a broad range of soil types.

Objective: To achieve a limit of quantitation (LOQ) of 0.010 mg/kg (ppm) for each analyte.

Methodology:

- **Extraction:** Soil subsamples are extracted using Accelerated Solvent Extraction (ASE) at elevated pressure and temperature. The extraction solution is a mixture of methanol and aqueous 0.3% formic acid with a 0.1% nonionic surfactant (9/1, v/v).
- **Sample Preparation:** An aliquot of the extract is taken, and the methanol is evaporated. The remaining aqueous extract is then diluted and filtered prior to analysis. This purification process is minimal due to the high sensitivity and specificity of the analytical technique.
- **Analysis:** The prepared samples are analyzed using a reverse-phase High-Performance Liquid Chromatography (HPLC) system online with a tandem mass spectrometry (LC/MS/MS) system. An electrospray interface (ESI) operating in positive ion mode is used.

- **Quantitation and Confirmation:** Quantitation is performed using the total ion chromatogram (TIC) from monitoring two specific mass-to-charge ratio (m/z) transitions for each analyte. The relative abundance of the two fragment ions provides confirmatory evidence for the presence of the analyte. **Linuron-d6** is an ideal internal standard for this type of analysis to correct for matrix effects and variations in instrument response.



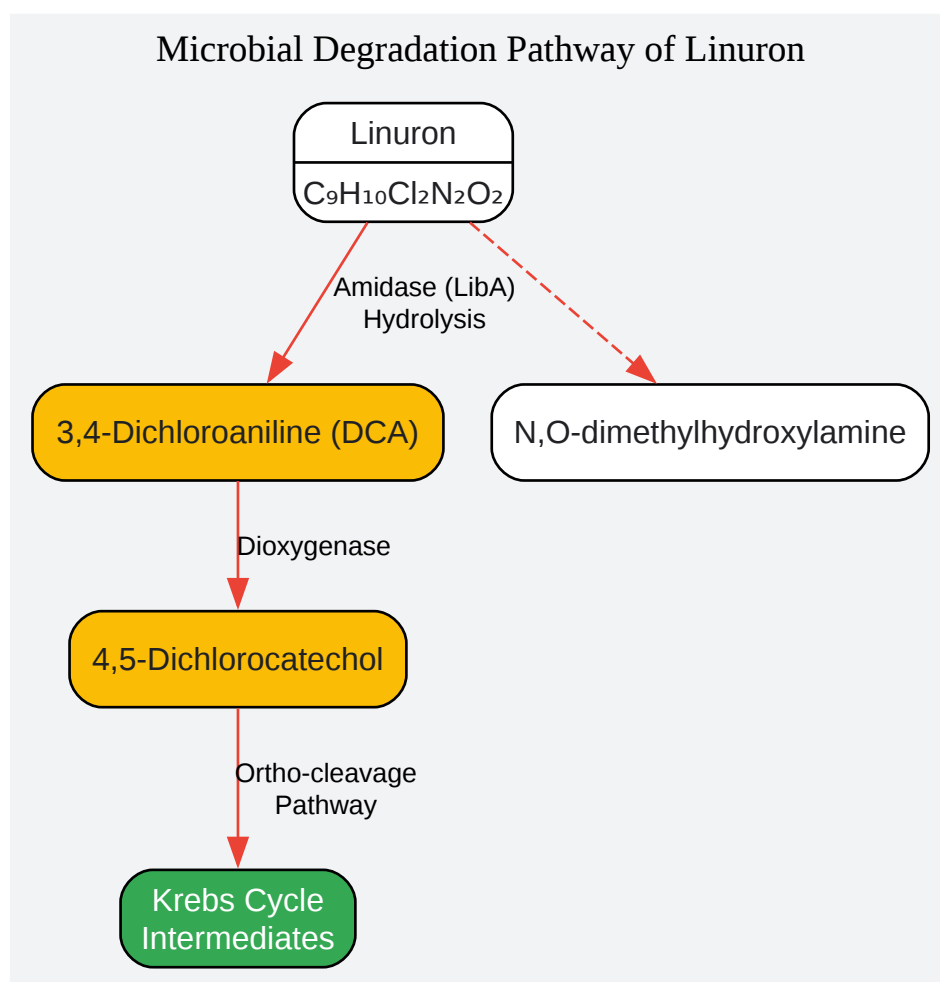
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Fig 2. Workflow for the determination of Linuron in soil.

Metabolic Pathways

The primary route of Linuron biodegradation in the environment is initiated by microbial activity. Organisms like *Variovorax* sp. strain SRS16 are known to efficiently degrade Linuron, using it as a source of carbon and nitrogen.

The degradation pathway is proposed to begin with a hydrolytic attack on the amide bond of the urea side chain. This initial step is catalyzed by an amidase, such as LibA, which cleaves Linuron into 3,4-dichloroaniline (DCA) and N,O-dimethylhydroxylamine (N,O-DMHA). The key intermediate, 3,4-DCA, is subsequently deoxygenated to 4,5-dichlorocatechol. This molecule is further metabolized via a modified ortho-cleavage pathway, ultimately breaking down the aromatic ring and feeding the resulting components, like oxoadipate, into the Krebs cycle.



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Fig 3. Proposed metabolic pathway for Linuron degradation.

Safety and Hazards

Linuron-d6 and its parent compound are classified with several health hazards. It is harmful if swallowed (Acute Tox. 4) and is suspected of causing cancer (Carc. 2). Furthermore, it may

damage fertility or the unborn child (Repr. 1B) and may cause damage to organs through prolonged or repeated exposure (STOT RE 2). In aquatic environments, it is classified as very toxic to aquatic life with long-lasting effects (Aquatic Acute 1, Aquatic Chronic 1). Standard personal protective equipment, including gloves, safety glasses, and protective clothing, should be worn when handling this compound.

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